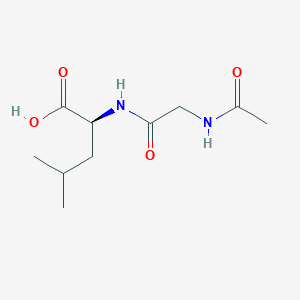
6-Chloro-pyridazine-3-thiol
Vue d'ensemble
Description
6-Chloropyridazine-3-thiol is an organic compound with the molecular formula C4H3ClN2S and a molecular weight of 146.60 g/mol . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 6th position and a thiol group at the 3rd position on the pyridazine ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
6-Chloropyridazine-3-thiol has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 6-Chloropyridazine-3-thiol is the enzyme ADP-thrombin . This enzyme plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
6-Chloropyridazine-3-thiol interacts with its target by binding to the active site of ADP-thrombin . This binding blocks the conversion of ADP to thrombin, thereby inhibiting the enzyme’s activity . Additionally, 6-Chloropyridazine-3-thiol also inhibits the activation of factor V and factor VIII , further impacting the coagulation cascade .
Biochemical Pathways
The inhibition of ADP-thrombin and the coagulation factors disrupts the coagulation cascade, affecting downstream effects such as the formation of fibrin clots . This can have significant implications in conditions where clot formation is a concern, such as in thrombosis or stroke.
Pharmacokinetics
It has been shown to have a high affinity for human liver microsomes . It is metabolized by conjugation with glutathione or glucuronide . These properties can impact the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 6-Chloropyridazine-3-thiol’s action primarily involve the inhibition of blood clot formation . By blocking the activity of key enzymes and factors in the coagulation cascade, this compound can potentially prevent the formation of harmful blood clots.
Analyse Biochimique
Biochemical Properties
6-Chloropyridazine-3-thiol plays a significant role in biochemical reactions, particularly in the inhibition of platelet aggregation. It binds to the active site of the enzyme ADP-thrombin, thereby blocking the conversion of ADP to thrombin . This interaction prevents the activation of factor V and factor VIII, which are crucial for blood clotting . Additionally, 6-Chloropyridazine-3-thiol has a high affinity for human liver microsomes and is metabolized by conjugation with glutathione or glucuronide .
Cellular Effects
6-Chloropyridazine-3-thiol has notable effects on various types of cells and cellular processes. It inhibits platelet aggregation by binding to the active site of ADP-thrombin . This inhibition affects cell signaling pathways involved in blood clotting. Furthermore, 6-Chloropyridazine-3-thiol influences gene expression and cellular metabolism by interacting with reactive chlorine atoms found on proteins involved in blood clotting .
Molecular Mechanism
The molecular mechanism of 6-Chloropyridazine-3-thiol involves its binding interactions with biomolecules. It forms mixed disulfide conjugates with thiol compounds, which are capable of exchanging thiols with glutathione to release the active metabolite . This process involves a cytochrome P450-mediated bioactivation mechanism, where the initial formation of a glutathionyl conjugate is followed by thiol-disulfide exchange with another glutathione molecule . This mechanism is responsible for the antiplatelet activity of 6-Chloropyridazine-3-thiol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloropyridazine-3-thiol change over time. The compound is stable when stored at temperatures between 2°C and 8°C . Over time, it undergoes degradation, which can affect its long-term impact on cellular function. In in vitro studies, 6-Chloropyridazine-3-thiol has shown potent inhibition of platelet aggregation, but its activity diminishes at low doses .
Dosage Effects in Animal Models
The effects of 6-Chloropyridazine-3-thiol vary with different dosages in animal models. At low doses, it does not exhibit significant antiplatelet activity . At higher doses, it effectively inhibits platelet aggregation and prevents blood clotting . Toxic or adverse effects have been observed at high doses, indicating a threshold for safe usage in animal studies .
Metabolic Pathways
6-Chloropyridazine-3-thiol is involved in metabolic pathways that include conjugation with glutathione or glucuronide . This process is facilitated by enzymes such as cytochrome P450, which mediate the bioactivation of the compound . The formation of mixed disulfide conjugates with thiol compounds is a key aspect of its metabolic pathway .
Transport and Distribution
Within cells and tissues, 6-Chloropyridazine-3-thiol is transported and distributed through interactions with transporters and binding proteins . It has a high affinity for human liver microsomes, where it is metabolized . The compound’s localization and accumulation within cells are influenced by its binding interactions with reactive chlorine atoms on proteins .
Subcellular Localization
6-Chloropyridazine-3-thiol is localized within specific subcellular compartments, such as the endoplasmic reticulum and the inner cell-surface membrane region . Its activity and function are affected by its subcellular localization, which is directed by targeting signals and post-translational modifications . The compound’s mobilization to the cell surface is facilitated by actin polymerization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Chloropyridazine-3-thiol can be synthesized through a multi-step process involving the following stages :
Stage 1: 3,6-Dichloropyridazine is reacted with sodium hydrogensulfide in ethanol under reflux conditions for 1 hour.
Stage 2: The reaction mixture is then treated with sodium hydroxide in ethanol and water to adjust the pH to 9.
Stage 3: The final step involves the addition of hydrochloric acid to the mixture, resulting in the precipitation of 6-Chloropyridazine-3-thiol as a yellow solid.
The overall yield of this synthesis process is approximately 96% .
Industrial Production Methods
While specific industrial production methods for 6-Chloropyridazine-3-thiol are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloropyridazine-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or iodine can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 6th position.
Oxidation Reactions: Products include disulfides.
Reduction Reactions: Products include thiolates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-mercaptopyridazine
- 3-Chloro-6-hydrazinopyridazine
- 3-Chloro-6-phenoxypyridazine
Uniqueness
6-Chloropyridazine-3-thiol is unique due to the presence of both a chlorine atom and a thiol group on the pyridazine ring . This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-chloro-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHEWLZYZQXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398431 | |
| Record name | 6-chloropyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3916-78-7 | |
| Record name | 6-Chloro-3-pyridazinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloropyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)




![1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277252.png)


